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Compound of Interest

Compound Name: N,N-Dimethyltetradecylamine

Cat. No.: B030355

An In-depth Technical Guide to the Spectroscopic Data of N,N-Dimethyltetradecylamine

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-
Dimethyltetradecylamine, a tertiary amine with significant applications in research and
industry. This document is intended for researchers, scientists, and professionals in drug
development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and MS
analyses of N,N-Dimethyltetradecylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~2.21 S 6H -N(CHs)2
~2.18 t 2H -N-CHz-
~1.45 m 2H -N-CHz-CHz2-
~1.25 br s 22H -(CH2)11-
~0.88 t 3H -CHs

Note: Data is predicted based on the spectrum of the homologous compound N,N-
Dimethyloctadecylamine and typical chemical shift ranges for aliphatic amines.[1]

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm) Assignment

~59.5 -N-CHa-

~45.5 -N(CHs3)2

~32.0 -(CHz2)11-CH2-CHs

~29.7 - 29.4 -(CH2)n- (bulk methylene chain)
~27.5 -N-CH2z-CHz2-

~22.7 -CH2-CHs

~14.1 -CHs

Note: Data is predicted based on typical chemical shift values for long-chain N,N-dialkylamines.

[2][3]

Infrared (IR) Spectroscopy

Table 3: FTIR Spectroscopic Data (Predicted)
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Wavenumber (cm~—?) Vibration Type Functional Group
~2955-2850 C-H stretch Alkanes (CHs, CH2)
~2820-2760 C-H stretch N-CHs

~1470-1450 C-H bend Alkanes (CH2)
~1250-1020 C-N stretch Aliphatic Amine

Note: As a tertiary amine, N,N-Dimethyltetradecylamine does not exhibit N-H stretching or
bending vibrations.[4][5][6]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron lonization)

m/z Relative Intensity Assighment
CH2=N(CHs3)2]* (a-cleavage

58 Base Peak [CH=N(CHz)]" ( g
fragment)

241 Low [M]* (Molecular lon)

Note: The fragmentation of long-chain aliphatic amines is dominated by a-cleavage, leading to

a characteristic base peak at m/z 58.[7][8][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the acquisition of
spectroscopic data for N,N-Dimethyltetradecylamine.

NMR Spectroscopy

A sample of N,N-Dimethyltetradecylamine is dissolved in deuterated chloroform (CDCIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. *H and 3C NMR
spectra are acquired on a 400 MHz spectrometer. For the 'H NMR spectrum, 16 scans are
typically acquired with a relaxation delay of 1 second. For the 3C NMR spectrum, a proton-
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decoupled sequence is used, and several hundred to a few thousand scans are accumulated
to achieve an adequate signal-to-noise ratio.

FTIR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat N,N-
Dimethyltetradecylamine is placed directly onto the ATR crystal. The spectrum is recorded in
the range of 4000-650 cm~* by co-adding 32 scans with a resolution of 4 cm~1. A background
spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and
automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral data is acquired using a Gas Chromatograph (GC) coupled to a Mass
Spectrometer (MS) with an Electron lonization (EIl) source. A dilute solution of N,N-
Dimethyltetradecylamine in a volatile organic solvent such as dichloromethane or hexane is
injected into the GC.

» GC Conditions:
o Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 um film thickness).
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Injector Temperature: 250°C.

o Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate
of 10°C/min, and hold for 5 minutes.

» MS Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Range: m/z 40-400.

o Source Temperature: 230°C.
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Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid
organic compound like N,N-Dimethyltetradecylamine.

Spectroscopic Analysis Workflow for N,N-Dimethyltetradecylamine

Sample Preparation

N,N-Dimethyltetradecylamine (Neat Liquid)

Dissolve in CDCI3 with TMS Dilute in Dichloromethane

l Spectroscop%Analysis
\/
S
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of N,N-
Dimethyltetradecylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030355#spectroscopic-data-nmr-ir-ms-of-n-n-
dimethyltetradecylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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